2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid
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Overview
Description
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is a chemical compound with the molecular formula C10H8N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid typically involves the reaction of benzo[d]thiazole-2-carboxylic acid with hydroxylamine derivatives. One common method is the reaction of benzo[d]thiazole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound can also interact with DNA, causing damage and preventing replication .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Similar structure but with an amino group, used in the synthesis of pharmaceuticals.
2-Mercaptobenzothiazole: Contains a thiol group, widely used as a rubber vulcanization accelerator.
Uniqueness
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is unique due to its combination of the benzothiazole ring with a carboxamido and oxyacetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C10H8N2O4S |
---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazole-2-carbonylamino)oxyacetic acid |
InChI |
InChI=1S/C10H8N2O4S/c13-8(14)5-16-12-9(15)10-11-6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,12,15)(H,13,14) |
InChI Key |
VAVBIMBNKDMDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NOCC(=O)O |
Origin of Product |
United States |
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